molecular formula C9H9N3 B582207 2-Amino-5-cyclopropylnicotinonitrile CAS No. 1211582-73-8

2-Amino-5-cyclopropylnicotinonitrile

Cat. No.: B582207
CAS No.: 1211582-73-8
M. Wt: 159.192
InChI Key: TVIBXRMHZQEDKO-UHFFFAOYSA-N
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Description

2-Amino-5-cyclopropylnicotinonitrile is a heterocyclic organic compound with the molecular formula C9H9N3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the second position and a cyclopropyl group at the fifth position on the pyridine ring

Scientific Research Applications

2-Amino-5-cyclopropylnicotinonitrile has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyclopropylnicotinonitrile typically involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by cyclization to form the desired nicotinonitrile derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-cyclopropylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and cyclopropyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives with the nitrile group reduced to an amine.

    Substitution: Various substituted nicotinonitrile derivatives depending on the reagents used.

Comparison with Similar Compounds

    2-Amino-5-nitropyridine: Similar structure but with a nitro group instead of a cyclopropyl group.

    2-Amino-5-arylazonicotinate: Contains an arylazo group at the fifth position.

    2-Amino-5-aryl substituted nicotinates: Various aryl groups at the fifth position.

Uniqueness: 2-Amino-5-cyclopropylnicotinonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-amino-5-cyclopropylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-4-7-3-8(6-1-2-6)5-12-9(7)11/h3,5-6H,1-2H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIBXRMHZQEDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(N=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744648
Record name 2-Amino-5-cyclopropylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211582-73-8
Record name 2-Amino-5-cyclopropyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211582-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-cyclopropylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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